6-Cloro-D-triptófano

Descripción general

Descripción

6-Chloro-D-tryptophan (6-Cl-D-Trp) is an amino acid derivative that has been studied extensively for its potential applications in medicine and biochemistry. 6-Cl-D-Trp is an analog of the naturally occurring amino acid tryptophan and has been found to exhibit a wide range of biological activities. It has been used in a variety of scientific research applications, including as an inhibitor of enzymes, as a probe for studying protein-ligand interactions, and as a tool for studying the structure and function of proteins. In addition, 6-Cl-D-Trp has been explored as a potential therapeutic agent, with potential applications in the treatment of conditions ranging from cancer to neurological diseases.

Aplicaciones Científicas De Investigación

Biomanufactura Industrial

Los derivados del triptófano, incluido el 6-Cloro-D-triptófano, son compuestos aromáticos producidos en la vía metabólica del triptófano . Son ampliamente utilizados en la industria química, alimentaria, de polímeros y farmacéutica . El método de biosíntesis combina la ingeniería metabólica con la biología sintética y la biología de sistemas .

Tratamiento de Enfermedades

Los derivados del triptófano juegan un papel importante en el tratamiento de enfermedades . Se absorben en el cuerpo y se transforman en una serie de compuestos bioactivos pequeños de múltiples efectos .

Mejora de la Calidad de Vida

Los derivados del triptófano, como el this compound, contribuyen a mejorar la calidad de vida . Tienen un alto valor añadido debido a su amplia gama de aplicaciones .

Vía de Biosíntesis

El primer paso en la vía de biosíntesis del this compound es la reacción de halogenación del triptófano, catalizada por RebF/RebH para generar 7-cloro-triptófano . Luego, RebO, una L-Trp oxidasa dependiente de fad, convierte el 7-cloro-triptófano en 7-cloroindol-3-pirúvico ácido imina liberando peróxido de hidrógeno .

Producción de Aminoácidos no Estándar

La triptófano sintetasa (TSase), que funciona como un tetrámero, muestra un excelente rendimiento en la producción de aminoácidos no estándar <svg class="icon" height="

Mecanismo De Acción

Target of Action

6-Chloro-D-tryptophan is a chlorinated synthetic enantiomer of tryptophan . Tryptophan is an essential amino acid that plays a crucial role in protein synthesis. The primary targets of 6-Chloro-D-tryptophan are likely to be the same as those of tryptophan, although specific interactions may vary due to the presence of the chlorine atom .

Mode of Action

It is known that tryptophan and its derivatives can interact with various enzymes and receptors in the body, influencing numerous biochemical processes . The chlorine atom in 6-Chloro-D-tryptophan could potentially alter these interactions, leading to different physiological effects .

Biochemical Pathways

Tryptophan is involved in several biochemical pathways, including the kynurenine pathway and the serotonin production pathway . It is also transformed by the gut microbiota into several molecules, including ligands of the aryl hydrocarbon receptor . 6-Chloro-D-tryptophan could potentially affect these pathways, although specific effects would depend on the exact nature of its interactions with enzymes and receptors .

Pharmacokinetics

As a derivative of tryptophan, it is likely to share some pharmacokinetic properties with this amino acid .

Result of Action

The molecular and cellular effects of 6-Chloro-D-tryptophan’s action would depend on its specific interactions with enzymes and receptors. These could potentially include alterations in protein synthesis, changes in neurotransmitter levels, and modulation of immune responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 6-Chloro-D-tryptophan. For example, the presence of certain enzymes or cofactors could enhance or inhibit its activity .

Análisis Bioquímico

Biochemical Properties

It is known that tryptophan and its derivatives play a crucial role in various physiological processes, including neuronal function, metabolism, inflammatory responses, oxidative stress, immune responses, and intestinal homeostasis .

Cellular Effects

Studies have shown that tryptophan and its metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Molecular Mechanism

It is known that tryptophan and its metabolites can signal through cellular receptors, which exhibit expression that is tissue-specific and is regulated temporarily after stimulation by inflammatory cues .

Metabolic Pathways

Tryptophan, the parent compound of 6-Chloro-D-tryptophan, primarily involves three metabolic pathways: kynurenine, 5-hydroxytryptamine, and indole pathways

Propiedades

IUPAC Name |

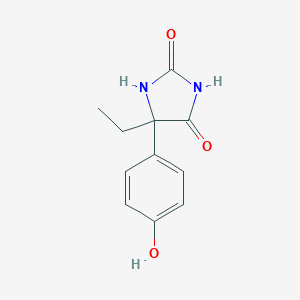

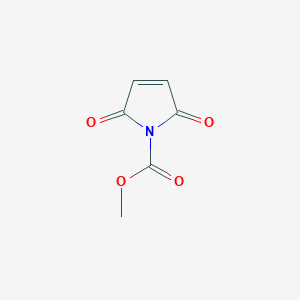

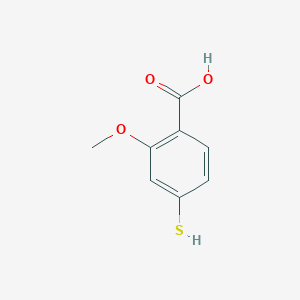

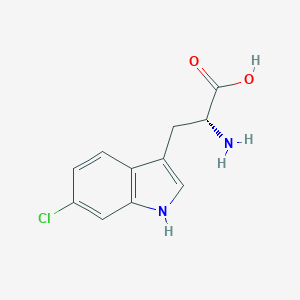

(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICLVQOYKYBXFN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318983 | |

| Record name | 6-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56632-86-1 | |

| Record name | 6-Chloro-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56632-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorotryptophan, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-D-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH7RBH9M8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 6-Chloro-D-tryptophan and its relevance to neurotoxicity?

A1: 6-Chloro-D-tryptophan acts as an inhibitor of quinolinic acid (QUIN) biosynthesis []. QUIN is a neurotoxic metabolite of tryptophan produced by macrophages, particularly in response to stimuli like cytokines or HIV-1 infection []. By inhibiting QUIN production, 6-Chloro-D-tryptophan exhibits neuroprotective effects, as demonstrated by reduced toxicity in human fetal brain tissue exposed to supernatants from HIV-infected macrophages treated with the compound []. This suggests its potential therapeutic relevance in conditions involving QUIN-mediated neurotoxicity, such as AIDS Dementia Complex (ADC).

Q2: Can you describe the synthesis of 6-Chloro-D-tryptophan?

A2: 6-Chloro-D-tryptophan can be synthesized starting from D-tryptophan through a multi-step process. This process involves nitration, hydrogenation, diazotization, and a final reaction with cuprous chloride []. The optical rotation of the synthesized compound was confirmed to match that of an authentic sample, validating the synthesis method [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.